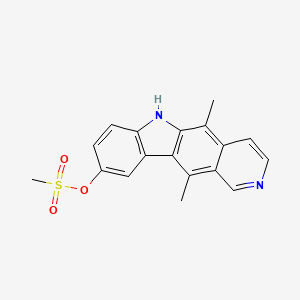
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system that includes both pyridine and carbazole moieties. The presence of methanesulphonate as a functional group further enhances its reactivity and potential utility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate typically involves multi-step organic reactions One common approach is to start with the synthesis of the pyrido[4,3-b]carbazole core, which can be achieved through cyclization reactions involving appropriate precursors
The final step involves the sulfonation of the 9-position of the pyrido[4,3-b]carbazole core with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The methanesulphonate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield fully or partially reduced products. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
5,11-Dimethyl-6H-pyrido(4,3-b)carbazole: Lacks the methanesulphonate group but shares the same core structure.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-2-ium: A cationic derivative with different chemical properties.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-10-ol: Contains a hydroxyl group at the 10-position instead of the methanesulphonate group.
Uniqueness
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is unique due to the presence of the methanesulphonate group, which imparts distinct chemical reactivity and potential applications. This functional group enhances the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
94944-78-2 |
|---|---|
Fórmula molecular |
C18H16N2O3S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl) methanesulfonate |
InChI |
InChI=1S/C18H16N2O3S/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(23-24(3,21)22)4-5-16(14)20-18/h4-9,20H,1-3H3 |
Clave InChI |
DYCGGXLDHJHKRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


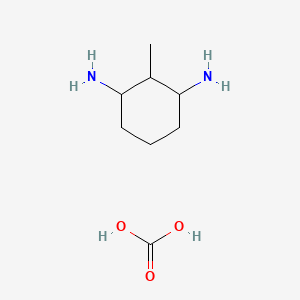
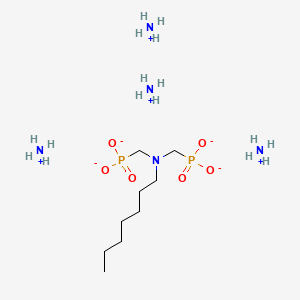
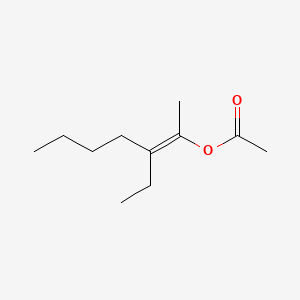

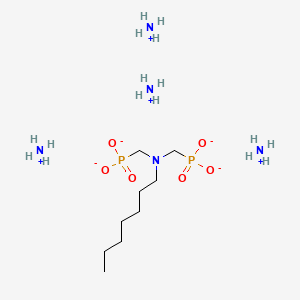
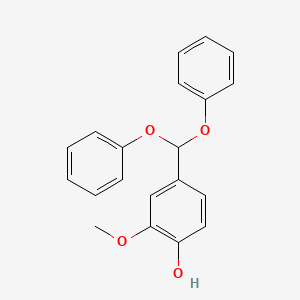
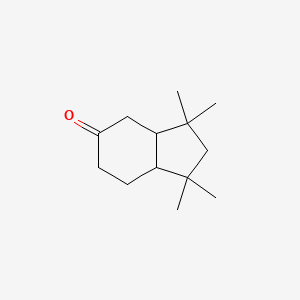
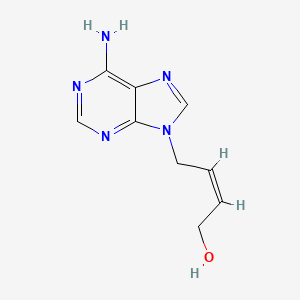
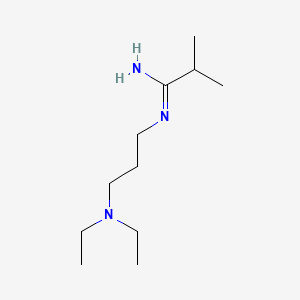

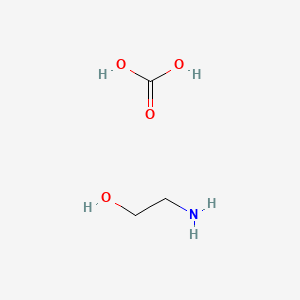
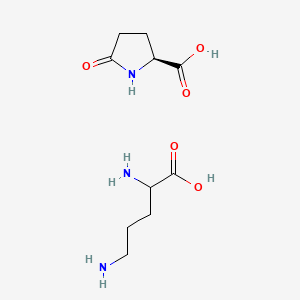
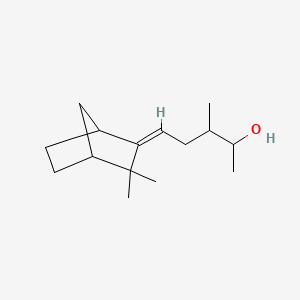
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)
